N,N-Dimethylacetamide-d9

描述

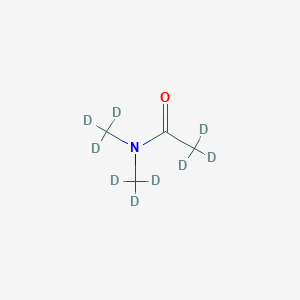

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628367 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-10-9, 116057-81-9 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylacetamid-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 116057-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CAS: 16727-10-9)

This guide provides a comprehensive overview of this compound (DMAc-d9), a deuterated analog of N,N-Dimethylacetamide. Given its utility as a solvent and an internal standard, this document details its physicochemical properties, applications in analytical chemistry, and experimental protocols for its use in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

This compound is a polar aprotic solvent where all nine hydrogen atoms have been replaced with deuterium (B1214612).[1] This isotopic labeling makes it an invaluable tool in analytical methodologies where the corresponding non-deuterated compound is present or used as a solvent. The physical and chemical properties of DMAc-d9 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16727-10-9 | [1][2] |

| Molecular Formula | CD₃CON(CD₃)₂ | [2] |

| Molecular Weight | 96.18 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.033 g/mL at 25 °C | [1][2] |

| Boiling Point | 164-166 °C | [1][2] |

| Melting Point | -20 °C | [2] |

| Refractive Index | n20/D 1.438 | [2] |

| Isotopic Purity | ≥99 atom % D | [1][2] |

| Chemical Purity | ≥98% | [4][5] |

| Solubility | Miscible with water and many organic solvents. | [6] |

Applications in Research and Drug Development

The primary applications of this compound stem from its isotopic purity. In drug development and related research fields, it is predominantly used in two main analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: DMAc-d9 is used as a deuterated solvent for acquiring NMR spectra of analytes.[1][7] The absence of protons in the solvent minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of the signals from the compound of interest.[7] The deuterium signal is also utilized by the NMR spectrometer for field-frequency locking, which ensures the stability of the magnetic field during data acquisition.[1]

-

Mass Spectrometry (MS): Due to its chemical similarity to the non-deuterated N,N-Dimethylacetamide (DMAc), DMAc-d9 is an ideal internal standard for quantitative analysis by MS, often coupled with liquid chromatography (LC-MS).[1][8] Its distinct mass-to-charge ratio (m/z) allows it to be easily distinguished from the non-deuterated analyte, while its similar chromatographic behavior helps to correct for variations in sample preparation and instrument response.[1]

The non-deuterated form, N,N-Dimethylacetamide, is a versatile solvent used in the synthesis of various pharmaceuticals, including antibiotics.[7] It is also an FDA-approved excipient, meaning it can be used in drug formulations.[7] This dual role underscores the importance of having a reliable analytical standard like DMAc-d9 for quantification and quality control.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

This protocol is adapted from a method for the simultaneous quantification of N,N-Dimethylacetamide and its primary metabolite in human plasma.

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

N,N-Dimethylacetamide (Analyte)

-

Human Plasma (blank)

-

Methanol (B129727) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

3.1.2. Preparation of Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Internal Standard Solution (Working IS): Dilute the IS Stock solution with 50% methanol to a final concentration of 1 µg/mL.

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N,N-Dimethylacetamide in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve concentrations ranging from 1 µg/L to 1200 µg/L.

3.1.3. Sample Preparation

-

Pipette 4 µL of patient plasma, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 196 µL of the Working IS solution (50% methanol containing 1 µg/mL this compound).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an LC-MS vial for analysis.

3.1.4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: Kinetex EVO C18, 100 mm × 2.1 mm, 2.6 µm

-

Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid.

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 1 µL

-

Column Temperature: 40 °C

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N,N-Dimethylacetamide: m/z 88.1 → 44.1

-

This compound: m/z 97.2 → 49.1

-

3.1.5. Data Analysis

Quantify the concentration of N,N-Dimethylacetamide in the plasma samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

This protocol outlines the general steps for preparing a sample for NMR analysis where this compound is used as the solvent.

3.2.1. Materials

-

Analyte (5-25 mg for ¹H NMR)

-

This compound (0.6-0.7 mL)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with glass wool plug

-

Small vial for dissolution

3.2.2. Procedure

-

Weigh 5-25 mg of the analyte into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of this compound to the vial.

-

Gently vortex or swirl the vial to dissolve the analyte completely. If necessary, gentle heating can be applied.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube to ensure it is clean before inserting it into the spectrometer.

-

The sample is now ready for NMR analysis. The residual proton signal of DMAc-d9 can be used as a chemical shift reference.

Visualizations

Caption: Workflow for the quantification of N,N-Dimethylacetamide in plasma.

Caption: Logical flow for quantitative NMR (qNMR) analysis.

Safety Information

This compound should be handled with appropriate safety precautions. It is harmful in contact with skin and if inhaled.[3] It can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[3] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical guide provides a foundational understanding of this compound for its effective application in a research and development setting. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. emerypharma.com [emerypharma.com]

- 7. This compound|Deuterated NMR Solvent|RUO [benchchem.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of N,N-Dimethylacetamide-d9 (DMAc-d9), a deuterated analog of N,N-Dimethylacetamide. This document outlines its molecular weight and density, and provides standardized experimental protocols for their determination, which are crucial for its application in research and drug development.

Core Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Units | Temperature (°C) |

| Molecular Weight | 96.18 | g/mol | N/A |

| Density | 1.033 | g/mL | 25 |

Experimental Protocols

Detailed methodologies for the determination of molecular weight and density are outlined below. These protocols are fundamental for verifying the identity and purity of this compound in a laboratory setting.

Molecular Weight Determination via Mass Spectrometry

Molecular weight is determined using mass spectrometry, a technique that measures the mass-to-charge ratio of ions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for this compound.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector measures the abundance of ions at each mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For this compound, this peak is observed at an m/z of 96.[1] The non-deuterated form, N,N-Dimethylacetamide, shows its molecular ion peak at an m/z of 87.[1]

Caption: Workflow for molecular weight determination using mass spectrometry.

Density Determination via Pycnometry

The density of this compound is accurately determined using a pycnometer, a specialized glass flask that allows for the precise measurement of a liquid's volume.[2][3]

Methodology:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned and dried, and its empty mass (m₀) is accurately measured.[2]

-

Reference Liquid (Water): The pycnometer is filled with a reference liquid of known density, typically distilled water, and its mass (m₁) is measured. The volume of the pycnometer (V) can then be calculated using the known density of water at a specific temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Its new mass (m₂) is recorded.[2]

-

Calculation: The density of the this compound (ρ) is calculated using the formula: ρ = (m₂ - m₀) / V.

Caption: Workflow for density determination using a pycnometer.

References

N,N-Dimethylacetamide-d9: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N,N-Dimethylacetamide-d9 (DMAC-d9). It is intended for laboratory personnel and professionals in the pharmaceutical and chemical industries who work with this deuterated solvent. The information herein is compiled from safety data sheets and toxicological studies to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is the deuterated analog of N,N-Dimethylacetamide (DMAC). The substitution of hydrogen with deuterium (B1214612) atoms does not significantly alter its chemical properties but makes it useful in specialized applications such as NMR spectroscopy and as an internal standard in mass spectrometry.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 116057-81-9[2][3] |

| Molecular Formula | C4D9NO[2][3] |

| Molar Mass | 96.2 g/mol [2][3] |

| Appearance | Liquid[4] |

| Boiling Point | 164-166 °C[4] |

| Melting Point | -20 °C[4] |

| Flash Point | 64 °C (147.2 °F) - closed cup[4] |

| Density | 1.033 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.438[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] It is a combustible liquid and is harmful if it comes into contact with the skin or is inhaled.[5][6] It is also suspected of causing cancer and may damage the unborn child.[3][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid[3][5] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][7] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][7] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[2][7] |

| Reproductive toxicity | 1B | H360D: May damage the unborn child[2][7] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Use only in well-ventilated areas, preferably in a chemical fume hood.[2][3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking.[2][3]

-

Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in work areas.[2][7] Remove contaminated clothing and protective equipment before entering eating areas.[2][3]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][3] Use only non-sparking tools.[2][3] Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

Storage

-

Conditions: Store in a cool, well-ventilated place.[3][5] Keep the container tightly closed.[2][3] Protect from sunlight.[2][3]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[2][8]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][8]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

General Advice: If symptoms persist, call a physician.[5] Do not leave the affected person unattended.[2][7]

-

Inhalation: Move the person to fresh air.[2][5] If breathing is irregular or stopped, provide artificial respiration and seek immediate medical assistance.[2][3]

-

Skin Contact: Immediately take off all contaminated clothing.[2][3] Wash the affected area with plenty of soap and water.[2][3]

-

Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing for at least 15 minutes.[5]

-

Ingestion: Rinse mouth with water (only if the person is conscious).[2][3] Do NOT induce vomiting.[2][3]

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][3]

-

Unsuitable Extinguishing Media: Do not use a water jet.[2][3]

-

Hazards: Vapors are heavier than air and may form explosive mixtures with air.[2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation.[5] Remove all sources of ignition.[5] Wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains.[8]

-

Containment and Cleanup: Absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[3][7]

Toxicological Information and Experimental Protocols

The toxicological data for this compound is largely based on studies of its non-deuterated analog, N,N-Dimethylacetamide (DMAC). It is important to handle the deuterated compound with the same precautions.

Table 3: Acute Toxicity Data for N,N-Dimethylacetamide

| Route | Species | Value |

| Dermal LD50 | Rabbit | 2100 - 3600 mg/kg bw[2] |

| Dermal LD50 | Rat | 7500 mg/kg bw[2] |

| Inhalation LC50 | Rat | 8.81 mg/L (1 hour)[2] |

| Oral LD50 | Rat | 3000 - 6000 mg/kg bw[2] |

Experimental Protocols

-

Acute Dermal Toxicity (General Protocol - OECD 402): The acute dermal toxicity is typically determined following the OECD Test Guideline 402. In this method, the test substance is applied to a shaved area of the skin of the test animal (commonly rabbits or rats), which is approximately 10% of the total body surface area.[7] The substance is held in contact with the skin for a 24-hour period under a porous gauze dressing.[7] The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Body weights are recorded weekly.[7] At the end of the observation period, all animals are subjected to a gross necropsy.[7] The LD50 value is then calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

-

Inhalation Developmental Toxicity Study in Rats: A study on the developmental toxicity of DMAC involved exposing pregnant Sprague-Dawley rats to DMAC vapor at concentrations of 0, 100, 300, 450, or 600 ppm for 6 hours per day from gestation day 6 through 19.[3] The dams were observed for clinical signs of toxicity and body weight changes.[3] On gestation day 20, the fetuses were examined for external, visceral, and skeletal malformations.[3] This study established a No-Observed-Adverse-Effect-Level (NOAEL) for maternal and fetal toxicity at 100 ppm.[3]

-

Male Fertility Study in Rats: In a male fertility study, male Sprague-Dawley rats were exposed to DMAC via inhalation at mean concentrations of 40, 116, and 386 ppm for 69 days.[5] These males were then mated with untreated virgin females.[5] The study evaluated effects on copulation efficiency, pregnancy rates, and pre- and post-implantation loss.[5] While increased liver weights were observed in the exposed males, no adverse effects on reproductive parameters were found at the tested concentrations.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. nucro-technics.com [nucro-technics.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

The Solubility Profile of N,N-Dimethylacetamide-d9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylacetamide-d9 (DMAc-d9) in a range of common organic solvents. DMAc-d9, the deuterated analog of N,N-Dimethylacetamide, is a polar aprotic solvent with significant applications in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in Mass Spectrometry (MS).[1][2] Its high isotopic purity and ability to dissolve a wide array of compounds make it an invaluable tool in chemical analysis and synthesis.[1] Understanding its solubility characteristics is paramount for its effective utilization in research and development.

Core Properties of this compound

This compound is a colorless, high-boiling liquid that is water-miscible.[1][3] The substitution of hydrogen atoms with deuterium (B1214612) does not significantly alter the solvent's fundamental physicochemical properties, including its solubility behavior.[4][5] Therefore, the solubility data for non-deuterated N,N-Dimethylacetamide (DMAc) can be largely extrapolated to its deuterated counterpart. DMAc is recognized for its miscibility with water and a majority of other organic solvents, with the notable exception of poor solubility in aliphatic hydrocarbons.[3][6]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents based on available data for its non-deuterated form. For most polar and many non-polar organic solvents, DMAc-d9 is fully miscible, meaning it will form a homogeneous solution in all proportions.

| Organic Solvent | Chemical Class | Solubility of this compound |

| Water | Protic | Miscible[1][3][6] |

| Methanol | Protic, Alcohol | Miscible |

| Ethanol | Protic, Alcohol | Miscible[7] |

| Isopropanol | Protic, Alcohol | Miscible |

| Acetone | Ketone | Miscible[7] |

| Acetonitrile | Nitrile | Miscible |

| Chloroform | Halogenated Hydrocarbon | Miscible[7] |

| Dichloromethane | Halogenated Hydrocarbon | Miscible |

| Tetrahydrofuran (THF) | Ether | Miscible |

| Diethyl Ether | Ether | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible |

| Toluene | Aromatic Hydrocarbon | Miscible |

| Benzene | Aromatic Hydrocarbon | Miscible |

| Ethyl Acetate | Ester | Miscible |

| Pyridine | Heterocyclic | Miscible |

| n-Hexane | Aliphatic Hydrocarbon | Poorly Soluble[3] |

| Cyclohexane | Aliphatic Hydrocarbon | Poorly Soluble |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility or miscibility of this compound in an organic solvent. This procedure can be adapted for qualitative or semi-quantitative assessments.

Objective: To determine if this compound is miscible, partially miscible, or immiscible/poorly soluble in a given organic solvent.

Materials:

-

This compound

-

Test organic solvent(s)

-

Calibrated pipettes or micropipettes

-

Small, clear glass test tubes or vials with caps

-

Vortex mixer (optional)

-

Water bath or heating block (for temperature-dependent studies)

Procedure:

-

Initial Miscibility Test (Qualitative): a. To a clean, dry test tube, add 0.5 mL of the test organic solvent. b. Add 0.5 mL of this compound to the same test tube. c. Cap the test tube and shake vigorously for 30 seconds. A vortex mixer can be used for more thorough mixing. d. Allow the mixture to stand for at least 5 minutes and observe. e. Observation:

- Miscible: A single, clear, homogeneous phase is observed.

- Immiscible: Two distinct layers are formed.

- Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Semi-Quantitative Solubility Determination (for Poorly Soluble Solvents): a. Add a known volume (e.g., 1.0 mL) of the test organic solvent to a vial. b. Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent. c. Cap the vial and mix thoroughly until the DMAc-d9 is fully dissolved. d. Continue adding small, known aliquots of DMAc-d9, mixing thoroughly after each addition. e. The point at which the solution becomes saturated and a second phase (undissolved DMAc-d9) persists after thorough mixing is the approximate solubility limit. f. The solubility can be expressed as the volume of DMAc-d9 per volume of the solvent.

For more precise quantitative measurements, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the concentration of DMAc-d9 in a saturated solution.

Visualization of Experimental Workflow

The logical workflow for determining the solubility of this compound in an organic solvent can be visualized as follows:

Caption: Workflow for determining the miscibility of DMAc-d9.

Logical Relationship of Solubility

The principle guiding the solubility of this compound is based on the concept of "like dissolves like". As a polar aprotic solvent, it readily dissolves other polar substances. Its miscibility with a wide range of organic solvents can be attributed to its molecular structure, which allows for various intermolecular interactions.

Caption: Logical relationship governing DMAc-d9 solubility.

References

- 1. This compound|Deuterated NMR Solvent|RUO [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 6. acs.org [acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to N,N-Dimethylacetamide-d9 for Researchers and Drug Development Professionals

An in-depth overview of N,N-Dimethylacetamide-d9, covering its suppliers, purchasing options, and key applications in scientific research, with a focus on experimental methodologies.

This compound (DMAc-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. In DMAc-d9, the nine hydrogen atoms are replaced with deuterium (B1214612), an isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific and pharmaceutical research applications, primarily due to its distinct properties in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of DMAc-d9, including its suppliers, purchasing options, and detailed experimental applications.

Suppliers and Purchasing Options

A variety of chemical suppliers offer this compound, typically with high isotopic purity. Researchers can procure this compound in various quantities to suit their experimental needs, from milligrams for initial studies to larger quantities for more extensive use. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 99 | ≥99% (CP) | 1 g, 5 g |

| MedChemExpress | 99 | Not specified | 10 mg, 50 mg, 100 mg |

| Cambridge Isotope Laboratories | 99 | ≥98% | 1 g, 5 g |

| Thermo Scientific (Alfa Aesar) | 99 | Not specified | 1 g, 5 g |

| LGC Standards | Not specified | Not specified | 10 mg, 50 mg, 100 mg |

| Benchchem | 99 | Not specified | Not specified |

Key Applications and Experimental Protocols

The primary applications of this compound stem from its isotopic labeling. The deuterium atoms do not produce signals in ¹H NMR spectra, and they increase the molecular weight by nine mass units compared to the non-deuterated form. These characteristics are exploited in NMR spectroscopy, mass spectrometry, and pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals from the protons in a solvent can overwhelm the signals from the analyte of interest, especially at low concentrations. By using a deuterated solvent like DMAc-d9, the solvent's proton signals are eliminated, allowing for clear and unobstructed observation of the analyte's proton signals.[1]

Experimental Protocol: Sample Preparation for ¹H NMR

-

Analyte Preparation: Ensure the analyte to be studied is dry and free of any residual protonated solvents.

-

Solvent Selection: Choose this compound as the solvent when the analyte is highly soluble in it and when its non-deuterated counterpart's signals would interfere with the analyte's signals.

-

Sample Dissolution: Dissolve a precisely weighed amount of the analyte in a known volume of this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Homogenization: Vortex the sample until the analyte is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to an NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum. The absence of large solvent peaks will allow for better spectral resolution and integration of the analyte's signals.

Mass Spectrometry (MS)

This compound is widely used as an internal standard in quantitative analysis by mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2] An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to the sample. It helps to correct for variations in sample preparation and instrument response. Since DMAc-d9 has a different mass from its non-deuterated counterpart, it can be distinguished by the mass spectrometer while behaving similarly during chromatography and ionization.[1]

Experimental Protocol: Quantitative Analysis using LC-MS with an Internal Standard

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte (non-deuterated N,N-Dimethylacetamide) of a known concentration.

-

Prepare a stock solution of the internal standard (this compound) of a known concentration.

-

-

Calibration Curve:

-

Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the analyte stock solution.

-

Analyze each calibration standard by LC-MS.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

-

Sample Preparation:

-

To the unknown sample (e.g., plasma, urine), add the same amount of the internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or cleanup steps.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Monitor the mass transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Determine the peak areas for both the analyte and the internal standard in the sample chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Use the calibration curve to determine the concentration of the analyte in the unknown sample.

-

Pharmacokinetic Studies

Deuteration of a drug molecule can alter its metabolic profile and pharmacokinetics.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This is known as the kinetic isotope effect. While this compound is more commonly used as a tool for analysis, the principles of deuteration it embodies are central to modern drug development. Researchers design and synthesize deuterated versions of drug candidates to potentially improve their metabolic stability, reduce the formation of toxic metabolites, and prolong their half-life in the body.[3]

Conceptual Workflow for Investigating the Effect of Deuteration on Drug Metabolism

-

Synthesis: Synthesize both the non-deuterated (parent drug) and the deuterated version of the drug candidate.

-

In Vitro Metabolism: Incubate both compounds separately with liver microsomes or other metabolic enzyme systems.

-

Metabolite Identification and Quantification: Use LC-MS/MS to identify and quantify the metabolites formed from both the parent drug and its deuterated analog over time. This compound could be used as an internal standard in this analysis.

-

Pharmacokinetic Study in Animal Models: Administer the parent drug and the deuterated analog to animal models (e.g., rats, mice) via the intended clinical route.

-

Plasma Concentration-Time Profiling: Collect blood samples at various time points and analyze the plasma concentrations of the parent drug, the deuterated analog, and their respective metabolites using a validated LC-MS method (potentially with an appropriate deuterated internal standard).

-

Data Analysis: Compare the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) of the parent drug and its deuterated version to determine the impact of deuteration.

References

Applications of Deuterated N,N-Dimethylacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated N,N-Dimethylacetamide (DMA), with a focus on its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and its role in enhancing the pharmacokinetic profiles of pharmaceutical compounds. This document details experimental protocols, presents quantitative data, and visualizes key workflows to support researchers and drug development professionals in leveraging the unique properties of this versatile deuterated solvent and internal standard.

Core Applications of Deuterated N,N-Dimethylacetamide

Deuterated N,N-Dimethylacetamide, most commonly N,N-Dimethylacetamide-d9 (DMA-d9), is the isotopically labeled analog of N,N-Dimethylacetamide where nine hydrogen atoms have been replaced by deuterium (B1214612).[1] This isotopic substitution imparts properties that are highly valuable in various scientific applications, primarily in analytical chemistry and drug development.

NMR Spectroscopy

The most prominent application of deuterated DMA is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR, the signals from protiated solvents can overwhelm the signals of the analyte, especially at low concentrations. The use of a deuterated solvent like DMA-d9, which is "invisible" in a standard ¹H NMR experiment, minimizes interfering background signals, leading to clearer and higher-resolution spectra.[1] This is particularly crucial for the structural elucidation of complex molecules and for analyzing dilute samples.[1] Furthermore, the deuterium signal is utilized by modern NMR spectrometers for field frequency locking, which ensures the stability and accuracy of the measurements.[1]

Mass Spectrometry

In mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS), deuterated DMA serves as an excellent internal standard for quantitative analysis.[1][2] An internal standard is a compound of known concentration added to a sample to correct for variations during the analytical process.[3] Since deuterated DMA has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] However, due to the mass difference, it can be distinguished from the analyte, allowing for accurate and precise quantification.[1]

Drug Development and Pharmacokinetic Studies

Deuteration of drug candidates is a strategic approach in medicinal chemistry to improve their metabolic stability and pharmacokinetic profiles.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down the rate of metabolic degradation, often mediated by cytochrome P450 enzymes.[6] This can result in a longer drug half-life, increased drug exposure, and potentially a reduction in toxic metabolites.[5] Deuterated DMA can be used as a solvent in the synthesis of these deuterated drug molecules.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of N,N-Dimethylacetamide and its deuterated analog, this compound.

| Property | N,N-Dimethylacetamide | This compound | Reference(s) |

| Molecular Formula | C₄H₉NO | C₄D₉NO | [7] |

| Molecular Weight | 87.12 g/mol | 96.18 g/mol | [2][7] |

| Density (at 25 °C) | ~0.937 g/mL | ~1.033 g/mL | [1] |

| Boiling Point | 165.1 °C | 164-166 °C | [1][7] |

| Melting Point | -20 °C | -20 °C | [1][7] |

| Refractive Index (n20/D) | 1.4375 | 1.438 | [7] |

Quantitative Analysis Performance

The use of a deuterated internal standard like DMA-d9 significantly improves the accuracy and precision of quantitative bioanalytical methods. The following table presents data from a study quantifying N,N-Dimethylacetamide (DMA) and its primary metabolite, N-monomethylacetamide (MMA), using DMA-d9 as an internal standard in human plasma.[8]

| Analyte | Concentration Range (µM) | Calibration Curve Equation | Correlation Coefficient (r²) |

| DMA | 1 - 4000 | Y = 0.006918x - 0.03427 | 0.9966 |

| MMA | 1 - 4000 | Y = 0.003329x + 0.1550 | 0.9911 |

Data synthesized from a study by Al-Amoudi et al. (2020).[8]

The following table provides a comparative overview of bioanalytical method performance with and without a deuterated internal standard, highlighting the typical improvements seen in accuracy and precision.

| Parameter | Without Deuterated Internal Standard (Analog IS) | With Deuterated Internal Standard | Reference(s) |

| Mean Bias (%) | 96.8 | 100.3 | [9] |

| Standard Deviation of Bias (%) | 8.6 | 7.6 | [9] |

| Within-run Imprecision (%CV) | < 3.63 | < 2.5 | [9] |

| Between-run Imprecision (%CV) | < 5.5 | < 4.0 | [9] |

This data illustrates a significant improvement in precision (lower variance) and accuracy when using a deuterated internal standard.[9]

Experimental Protocols

NMR Sample Preparation using Deuterated DMA

Objective: To prepare a sample for ¹H NMR analysis using deuterated N,N-Dimethylacetamide as the solvent.

Materials:

-

Analyte of interest

-

This compound (NMR grade, ≥99 atom % D)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte directly into the NMR tube. For a liquid analyte, add 1-2 drops to the tube.

-

Adding the Solvent: Add approximately 0.6-0.7 mL of this compound to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the analyte is completely dissolved. If necessary, gentle heating in a warm water bath can be applied.

-

Transfer (Optional but Recommended): For samples with particulate matter, first dissolve the analyte in the deuterated solvent in a small vial, then filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube.

-

Final Steps: Ensure the solution is clear and free of any suspended particles. Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

LC-MS/MS Analysis with Deuterated DMA as an Internal Standard

Objective: To quantify an analyte in a biological matrix (e.g., plasma) using deuterated N,N-Dimethylacetamide as an internal standard.

Materials:

-

Analyte of interest

-

This compound (as internal standard)

-

Blank biological matrix (e.g., human plasma)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and the deuterated internal standard (DMA-d9) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both the analyte and DMA-d9.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Mandatory Visualizations

Caption: Bioanalytical workflow for drug quantification using deuterated DMA.

References

- 1. This compound|Deuterated NMR Solvent|RUO [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ð,ð-Dimethylacetamide (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-482-5 [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

N,N-Dimethylacetamide-d9: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, applications, and experimental considerations of N,N-Dimethylacetamide-d9 (DMA-d9) as a premier polar aprotic solvent in scientific research and pharmaceutical development.

This compound (DMA-d9) is the deuterated isotopologue of N,N-Dimethylacetamide (DMA), a versatile and powerful polar aprotic solvent. Its unique combination of high solvency, thermal stability, and miscibility with a wide range of organic and inorganic compounds makes it an invaluable tool in modern chemical and pharmaceutical sciences. The substitution of hydrogen with deuterium (B1214612) atoms renders DMA-d9 particularly indispensable in applications requiring isotopic labeling, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, for unambiguous structural elucidation and quantitative analysis. This guide provides a detailed overview of DMA-d9, encompassing its physicochemical properties, key applications, and practical experimental protocols.

Core Physicochemical Properties: A Comparative Analysis

The physical and chemical characteristics of DMA-d9 are fundamentally similar to its non-deuterated counterpart, with minor variations arising from the isotopic substitution. The increased mass of deuterium typically leads to a slightly higher density and boiling point. A comprehensive comparison of the key physicochemical properties of DMA-d9 and DMA is presented below.

| Property | This compound (DMA-d9) | N,N-Dimethylacetamide (DMA) |

| Molecular Formula | C₄D₉NO | C₄H₉NO |

| Molecular Weight | 96.18 g/mol | 87.12 g/mol [1] |

| CAS Number | 16727-10-9 | 127-19-5[1] |

| Appearance | Colorless liquid | Colorless liquid[1] |

| Boiling Point | 164-166 °C[2][3] | 165.1 °C[1] |

| Melting Point | -20 °C[3] | -20 °C[1] |

| Density | 1.033 g/mL at 25 °C[2][3] | 0.937 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.438[3] | 1.4375[1] |

| Viscosity | Not explicitly available; expected to be slightly higher than DMA. | 0.945 mPa·s[1] |

| Dielectric Constant | Not explicitly available; characterized as a high dielectric constant solvent.[2] | 37.8[2] |

| Solubility | Miscible with water, chloroform, and ethyl acetate (B1210297).[3] | Miscible with water and most other solvents; poorly soluble in aliphatic hydrocarbons.[1] |

Key Applications in Research and Drug Development

DMA-d9's distinct properties make it a solvent of choice in several high-precision analytical and synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, DMA-d9 is extensively used in NMR spectroscopy. The absence of protons in its structure minimizes solvent interference in ¹H NMR spectra, allowing for clear and unambiguous observation of the signals from the analyte of interest. This is particularly crucial for the structural elucidation of complex organic molecules, natural products, and active pharmaceutical ingredients (APIs). The deuterium signal also serves as a lock signal for the NMR spectrometer, ensuring the stability of the magnetic field during data acquisition.

Mass Spectrometry (MS)

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like DMA-d9 are ideal internal standards.[2] Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer, enabling accurate and precise quantification of the target compound by correcting for variations in sample handling and instrument response.[2]

Chemical Synthesis

DMA-d9 serves as a valuable polar aprotic solvent for a variety of chemical reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its strong solvating power can enhance reaction rates and yields, particularly for reactions involving polar and ionic species. The deuterated nature of the solvent can be advantageous in mechanistic studies where the role of the solvent in proton transfer or other exchange processes is being investigated. Furthermore, it can be used in the synthesis of other deuterated molecules.

Drug Formulation and Development

The non-deuterated form, DMA, is an FDA-approved excipient used in some drug formulations.[4] While DMA-d9 is primarily used in the research and analytical phases of drug development, its properties as a solvent are critical for dissolving and analyzing drug candidates and their metabolites. Understanding the solubility and stability of a drug substance in a solvent like DMA-d9 is essential for developing robust analytical methods for quality control and pharmacokinetic studies.

Experimental Protocols

Protocol 1: Preparation of a Sample for NMR Spectroscopy

This protocol outlines the general steps for preparing a sample for ¹H NMR analysis using this compound.

Materials:

-

Analyte (solid or liquid)

-

This compound (NMR grade, ≥99.5 atom % D)

-

High-quality 5 mm NMR tube and cap

-

Vortex mixer or sonicator

-

Pasteur pipette and bulb

-

Small plug of glass wool or a filter pipette tip

Procedure:

-

Sample Weighing: Accurately weigh 1-10 mg of the solid analyte directly into the NMR tube. For a liquid analyte, add 1-10 µL to the tube. The optimal amount will depend on the molecular weight and solubility of the analyte.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the NMR tube.

-

Dissolution: Cap the NMR tube and vortex or sonicate the sample until the analyte is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation or degradation of the analyte.

-

Filtration (Optional but Recommended): If any particulate matter is present, filter the solution into a clean NMR tube using a Pasteur pipette with a small plug of glass wool to prevent clogging of the spectrometer.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Visualizations

Experimental Workflow for NMR Sample Preparation

Caption: Workflow for preparing a sample for NMR analysis using DMA-d9.

Logical Relationships of DMA-d9 Properties and Applications

Caption: Interplay of DMA-d9's properties and its primary applications.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethylacetamide-d9 in ¹H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N,N-Dimethylacetamide-d9 (DMA-d9) as a solvent for ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data on the physical and spectral properties of DMA-d9 are included to assist researchers in obtaining high-quality NMR data.

Introduction to this compound in ¹H NMR Spectroscopy

This compound is the deuterated analog of N,N-Dimethylacetamide, in which the nine hydrogen atoms have been replaced with deuterium (B1214612).[1] This isotopic substitution makes it an invaluable solvent for ¹H NMR spectroscopy. The primary advantage of using a deuterated solvent like DMA-d9 is the significant reduction of the solvent's own proton signals in the ¹H NMR spectrum, which would otherwise obscure the signals of the analyte.[2] This allows for clear and unambiguous observation of the proton signals from the dissolved sample, which is crucial for structural elucidation and purity analysis.[2] Furthermore, the deuterium signal of DMA-d9 is utilized by modern NMR spectrometers for field-frequency locking, ensuring the stability and accuracy of the magnetic field during data acquisition.[2]

DMA-d9 is a polar aprotic solvent, making it suitable for a wide range of analytes, including organic molecules, polymers, and some macromolecules that require a polar environment for dissolution.[2] Its high boiling point is also advantageous for variable temperature NMR studies.

Properties of this compound

The physical and spectral properties of this compound are critical for its application in ¹H NMR spectroscopy. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄D₉NO | [1] |

| Molecular Weight | 96.18 g/mol | [1] |

| Isotopic Purity | ≥99 atom % D | [1] |

| Density | 1.033 g/mL at 25 °C | [1] |

| Boiling Point | 164-166 °C | [1] |

| Melting Point | -20 °C | [1] |

| Refractive Index | n20/D 1.438 | [1] |

| Form | Liquid | [1] |

¹H NMR Spectral Data

Even in highly deuterated solvents, small residual proton signals from the solvent and common impurities are often observed. It is essential to identify these peaks to avoid misinterpretation of the analyte's spectrum.

Table 2: ¹H NMR Chemical Shifts of Residual this compound and Common Impurities.

| Compound | Chemical Shift (ppm) | Multiplicity | Notes |

| Residual N,N-Dimethylacetamide | ~2.92, 2.74, 2.08 | s | The non-deuterated counterpart. Chemical shifts can vary slightly depending on temperature and other solutes. |

| Water (H₂O) | Variable (typically 2.0-3.5) | s | Chemical shift is highly dependent on temperature, concentration, and sample matrix. |

| Acetone | ~2.09 | s | A common laboratory solvent. |

| Dimethyl Sulfoxide (DMSO) | ~2.50 | s | Another common polar aprotic solvent. |

| Ethyl Acetate | ~1.16 (t), 2.00 (s), 4.05 (q) | t, s, q | A common solvent used in synthesis and chromatography. |

| Silicone Grease | ~0.07 | s | A common contaminant from laboratory glassware. |

Note: The chemical shifts of impurities can vary slightly based on the specific batch of the deuterated solvent and experimental conditions. The provided values are approximate and based on general knowledge of common impurities in NMR solvents.[3][4]

Experimental Protocols

This protocol outlines the steps for preparing a sample for ¹H NMR analysis using DMA-d9.

Materials:

-

Analyte (5-25 mg for standard ¹H NMR)[5]

-

This compound (0.6-0.7 mL)[6]

-

NMR tube (5 mm, clean and dry)

-

Vial with a cap

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer (optional)

Procedure:

-

Weigh the Analyte: Accurately weigh 5-25 mg of the analyte and transfer it into a clean, dry vial. The exact amount will depend on the molecular weight of the compound and the desired concentration.[5][6]

-

Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.[6]

-

Dissolve the Sample: Cap the vial and gently swirl or vortex until the analyte is completely dissolved. If necessary, gentle heating may be applied, but be cautious of sample degradation.

-

Filter the Solution: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the solution.[5] Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Use this filter pipette to transfer the sample solution from the vial into the NMR tube.

-

Check the Sample Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm. This volume is optimal for detection by the NMR spectrometer's coils.

-

Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

-

Wipe the Tube: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Visualizations

The following diagrams illustrate the experimental workflow for ¹H NMR sample preparation and the principle of using deuterated solvents.

Caption: Workflow for ¹H NMR sample preparation and analysis.

Caption: Advantage of using a deuterated solvent in ¹H NMR.

References

- 1. This compound D 99atom 16727-10-9 [sigmaaldrich.com]

- 2. This compound|Deuterated NMR Solvent|RUO [benchchem.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Application Note: N,N-Dimethylacetamide-d9 as an Internal Standard in LC-MS for Accurate Quantification

Introduction

N,N-Dimethylacetamide (DMA) is a widely used organic solvent, notably in the pharmaceutical industry as an excipient in intravenous formulations of drugs like busulfan.[1][2][3] Monitoring the levels of DMA and its primary metabolite, N-monomethylacetamide (MMA), in biological matrices is crucial due to potential hepatotoxicity and neurotoxicity.[2] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[6] N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated analog of DMA, serves as an ideal internal standard for the quantification of DMA and its metabolites.[1][3][7] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of analytical variability.[8][9]

Principle of Using a Deuterated Internal Standard

The fundamental principle of using a deuterated internal standard like DMA-d9 is to mitigate analytical variability.[6] A known concentration of the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because DMA-d9 and DMA co-elute and have similar ionization efficiencies, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification.[8] This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, leading to more accurate and reproducible results.[10][11]

Experimental Protocols

This section provides a detailed protocol for the quantification of N,N-Dimethylacetamide (DMA) and N-monomethylacetamide (MMA) in human plasma using this compound (DMA-d9) as an internal standard with LC-MS/MS.

1. Materials and Reagents

-

N,N-Dimethylacetamide (DMA)

-

N-monomethylacetamide (MMA)

-

This compound (DMA-d9)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

-

Deionized water

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMA, MMA, and DMA-d9 in methanol.

-

Working Standard Solutions: Serially dilute the DMA and MMA stock solutions with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the DMA-d9 stock solution with the extraction solvent (e.g., 50% methanol solution) to the desired concentration (e.g., 150 µM).

3. Sample Preparation

-

Thaw plasma samples, calibrators, and quality control samples at room temperature.

-

For a 4 µL aliquot of plasma, add 196 µL of the internal standard working solution (50% methanol containing DMA-d9).[3]

-

Vortex the mixture thoroughly to ensure protein precipitation and mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instrumentation.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm)[1][3] |

| Mobile Phase | Isocratic: 30% methanol with 0.1% formic acid in water[1][3] |

| Flow Rate | 0.2 mL/min[1][3] |

| Injection Volume | 1 µL[1][3] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Autosampler Temperature | 4°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | DMA: m/z 88.06 → [Product Ion] MMA: m/z 74.15 → [Product Ion] DMA-d9: m/z 97.10 → [Product Ion][1][2] |

| Collision Energy | Optimized for each transition |

| Dwell Time | Optimized for the number of analytes and chromatographic peak width |

5. Data Analysis and Quantification

-

Integrate the peak areas for DMA, MMA, and DMA-d9.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of DMA and MMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the simultaneous quantification of DMA and MMA in human plasma using DMA-d9 as an internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (µg/L) | LLOQ (µg/L) |

| DMA | 1 - 1200[3] | 1[1][3] |

| MMA | 1 - 200[3] | 1[1][3] |

Table 2: Accuracy and Precision

| Analyte | Accuracy (% of nominal) | Precision (CV%) |

| DMA | Within ± 10%[3] | < 6.3%[2] |

| MMA | Within ± 10%[3] | < 8.6%[2] |

Table 3: Recovery

| Analyte | Recovery Range (%) |

| DMA | 97 - 101%[2] |

| MMA | 76 - 100%[2] |

Visualizations

Caption: Experimental workflow for DMA and MMA quantification using DMA-d9.

Caption: Logic of using a deuterated internal standard for reliable quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and N-monomethylacetamide in pediatric plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sample Preparation with N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N,N-Dimethylacetamide-d9 (DMAc-d9) in sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

This compound is the deuterated analog of N,N-Dimethylacetamide, a polar aprotic solvent. With an isotopic purity of typically ≥99 atom % D, DMAc-d9 is a valuable tool in modern analytical and research laboratories.[1][2] Its primary applications are as a deuterated solvent in NMR spectroscopy to minimize solvent interference and as an internal standard in quantitative mass spectrometry-based assays.[1][3]

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

DMAc-d9 serves as an excellent solvent for a wide range of organic molecules, particularly in instances where common deuterated solvents like chloroform-d (B32938) or DMSO-d6 are not suitable due to solubility issues. The high level of deuteration ensures that the proton signals from the solvent are significantly reduced, allowing for clear observation of the analyte's signals.[4]

General Protocol for NMR Sample Preparation

This protocol outlines the general steps for preparing a sample for NMR analysis using DMAc-d9.

Materials:

-

This compound (≥99 atom % D)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes

-

Kimwipes or glass wool

-

Vortex mixer (optional)

-

Analytical balance

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of the analyte. Refer to Table 1 for recommended sample quantities.

-

Dissolving the Sample: Add the appropriate volume of this compound to the vial containing the sample. For a standard 5 mm NMR tube, a final volume of 0.6-0.7 mL is typical.

-

Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution for any particulate matter.

-

Filtering the Sample: To remove any microscopic solid impurities that can degrade the quality of the NMR spectrum, filter the solution directly into a clean, dry NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small plug of Kimwipe or glass wool.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

-

Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous before placing it in the NMR spectrometer.

Quantitative Data for NMR Sample Preparation

The optimal concentration of a sample for NMR analysis can vary depending on the nucleus being observed and the specific experiment being performed. The following table provides general guidelines for sample preparation with DMAc-d9.

| NMR Experiment | Analyte Type | Recommended Amount | DMAc-d9 Volume | Typical Concentration |

| ¹H NMR | Small Molecules | 1-20 mg | 0.6 - 0.7 mL | 1.5 - 30 mg/mL |

| ¹³C NMR | Small Molecules | 20-100 mg | 0.6 - 0.7 mL | 30 - 150 mg/mL |

| 2D NMR (COSY, HSQC) | Small Molecules | 10-50 mg | 0.6 - 0.7 mL | 15 - 75 mg/mL |

| qNMR | Analyte and Standard | Precisely weighed | 0.6 - 0.7 mL | Dependent on analysis |

Note: These are general recommendations. The optimal concentration may need to be adjusted based on the specific solubility of the analyte and the sensitivity of the NMR instrument.

Application in Mass Spectrometry (MS) as an Internal Standard

DMAc-d9 is an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample extraction, chromatography, and ionization. The mass difference of +9 Da allows for its clear differentiation from the unlabeled analyte in the mass spectrometer.[5]

Protocol for Quantification of N,N-Dimethylacetamide (DMA) and N-monomethylacetamide (MMA) in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of DMA and its primary metabolite, MMA, in human plasma using DMAc-d9 as an internal standard.

Experimental Workflow:

References

Application Notes and Protocols for N,N-Dimethylacetamide-d9 in Polymer and Macromolecule Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N,N-Dimethylacetamide-d9 (DMAc-d9) in the analysis of polymers and macromolecules. DMAc-d9 serves as a crucial deuterated solvent, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and as a mobile phase in Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), enabling detailed structural and molecular weight characterization of a wide range of polymers.

Overview of this compound

This compound is the deuterated isotopologue of N,N-Dimethylacetamide (DMAc), where all nine hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal solvent for ¹H NMR spectroscopy as it is essentially "invisible" in the proton spectrum, thus eliminating large solvent signals that would otherwise obscure the signals from the polymer analyte.[1][2] Its strong solvating power for a variety of polymers, especially polar ones, and its high boiling point make it a versatile solvent for many applications in polymer science.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMAc-d9 is presented in Table 1. These properties are essential for designing and optimizing analytical methodologies.

| Property | Value |

| Molecular Formula | C₄D₉NO |

| Molecular Weight | 96.18 g/mol |

| Isotopic Purity | ≥99 atom % D |

| Density | ~1.033 g/mL at 25 °C[2] |

| Boiling Point | 164-166 °C[2] |

| Melting Point | -20 °C |

| Refractive Index | n20/D ~1.438 |

| Appearance | Colorless liquid |

| Solubility | Miscible with water and many organic solvents |

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the microstructure of polymers, including monomer composition, sequencing, tacticity, and end-group analysis.[3][4] The use of a deuterated solvent like DMAc-d9 is critical for obtaining high-resolution ¹H NMR spectra of polymers.

Key Applications of DMAc-d9 in Polymer NMR:

-

Structural Elucidation: By dissolving the polymer in DMAc-d9, clear proton and carbon spectra can be obtained to identify the monomeric units and their connectivity.

-

Quantitative Analysis (qNMR): The well-resolved signals in the NMR spectrum can be integrated to quantify the relative ratios of different monomers in a copolymer or to determine the number-average molecular weight (Mn) by end-group analysis.[5]

-

Polymer Dynamics: Deuterated solvents are essential for studying polymer dynamics and cross-linking behavior under various conditions.[6]

Protocol for ¹H NMR Analysis of a Polymer in DMAc-d9

This protocol outlines the general steps for preparing and analyzing a polymer sample using ¹H NMR spectroscopy with DMAc-d9 as the solvent.

Materials:

-

Polymer sample

-

This compound (NMR grade, ≥99.5% D)

-

NMR tubes (5 mm, high precision)

-

Pipettes and vials

-

Vortex mixer (optional)

-

Filter (e.g., glass wool or syringe filter)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the polymer sample into a clean, dry vial for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration (50-100 mg) might be necessary.[3]

-

Add approximately 0.6-0.7 mL of DMAc-d9 to the vial. The exact volume may be adjusted to ensure complete dissolution.

-

Gently agitate the vial to dissolve the polymer. A vortex mixer can be used, or the sample can be left to dissolve over time, sometimes with gentle heating if the polymer is known to be stable.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube to remove any particulate matter.

-

-

NMR Data Acquisition:

-

Carefully place the NMR tube into the spectrometer's spinner turbine.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of DMAc-d9.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters. A typical starting point for a polymer sample is provided in Table 2.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum. The residual proton signal of DMAc-d9 can be used as an internal reference (typically around 2.92, 2.75, and 2.08 ppm, but can vary slightly).

-

Integrate the relevant peaks corresponding to the polymer's structural units.

-

Analyze the chemical shifts, coupling patterns, and integral ratios to determine the polymer's structure, composition, or molecular weight.

-

Table 2: Typical Acquisition Parameters for ¹H NMR of Polymers in DMAc-d9

| Parameter | Typical Value |

| Pulse Program | zg30 (or similar single-pulse experiment) |

| Number of Scans (NS) | 16 - 128 (depending on sample concentration) |

| Relaxation Delay (D1) | 1 - 5 s |

| Acquisition Time (AQ) | 2 - 4 s |

| Spectral Width (SW) | 10 - 16 ppm |

| Temperature | 25 - 80 °C (higher temperatures can improve resolution for some polymers) |

Experimental Workflow for Polymer NMR Analysis

Caption: Workflow for NMR analysis of polymers using DMAc-d9.

Application in Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is a technique used to determine the molecular weight distribution of polymers.[1] N,N-Dimethylacetamide is often used as the mobile phase for the analysis of polar polymers that are not soluble in more common GPC solvents like tetrahydrofuran (B95107) (THF).[7] When coupled with detectors such as refractive index (RI), UV, and light scattering, GPC/SEC provides comprehensive information on a polymer's molecular weight averages (Mn, Mw, Mz) and polydispersity index (PDI).

Protocol for GPC/SEC Analysis of a Polymer using DMAc Mobile Phase

This protocol provides a general procedure for GPC/SEC analysis of polymers using a DMAc-based mobile phase. It is important to note that the addition of salts like LiBr or LiCl is often necessary to prevent polymer-column interactions and aggregation.[7]

Materials and Equipment:

-